chemical structure and properties of Lup-20(29)-ene
chemical structure and properties of Lup-20(29)-ene
Structure, Biosynthesis, and Pharmacological Applications in Drug Development [1]
Executive Summary
This technical guide characterizes Lup-20(29)-ene derivatives, specifically focusing on the bioactive 3β-hydroxyl derivative, Lupeol . While the hydrocarbon backbone (Lup-20(29)-ene) represents the fundamental lupane skeleton, the functionalized alcohol (Lupeol) is the primary target for pharmaceutical applications due to its potent anti-inflammatory, anti-neoplastic, and anti-protozoal activities. This document details the physicochemical barriers to clinical translation (Class II BCS), the precise biosynthetic cyclization mechanism, and validated protocols for analytical quantification and nano-carrier delivery.
Part 1: Structural Characterization & Physicochemical Profile
The pharmacological efficacy of Lupeol is dictated by its rigid pentacyclic structure. The molecule features a lupane skeleton composed of four six-membered rings (A, B, C, D) and one five-membered ring (E).
Critical Structural Features:
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C-3 Hydroxyl Group (β-orientation): The primary site for derivatization (e.g., esterification) to improve solubility or prodrug formation.
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C-20(29) Exocyclic Double Bond: This isopropenyl group on the E-ring is the defining feature of the "ene" nomenclature. It is electronically rich and serves as a Michael acceptor in specific synthetic modifications, though it is less reactive than the hydroxyl group in biological systems.
Table 1: Physicochemical Properties of Lupeol
| Property | Value | Implication for Drug Development |
| IUPAC Name | (3β)-Lup-20(29)-en-3-ol | Standard nomenclature for regulatory filing. |
| Molecular Formula | C₃₀H₅₀O | High carbon content indicates lipophilicity. |
| Molecular Weight | 426.72 g/mol | Falls within Lipinski’s Rule of 5 (<500). |
| Melting Point | 215–216 °C | High crystal lattice energy; requires milling/micronization. |
| LogP (Octanol/Water) | ~9.9 (Experimental) | Critical Challenge: Extreme lipophilicity results in poor aqueous solubility (<1 µg/mL), necessitating lipid-based delivery systems. |
| UV Absorption | λmax ~210 nm | Lacks conjugated π-systems; detection requires low-UV HPLC or RI/ELSD detectors. |
Part 2: Biosynthetic Origins
Understanding the "How"
The synthesis of the lupane skeleton is a masterclass in enzymatic precision, converting an acyclic precursor into a complex pentacyclic ring system in a single step. This process is catalyzed by Lupeol Synthase (LUS) .[1][2]
Mechanism of Action:
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Epoxidation: Squalene is oxidized to 2,3-Oxidosqualene.
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Protonation & Cyclization: The enzyme protonates the epoxide, triggering a cascade of ring closures (Chair-Chair-Chair-Boat conformation).
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Cationic Intermediates: The cascade proceeds through the Dammarenyl cation and the Lupanyl cation .
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Termination: A specific proton abstraction at C-29 forms the exocyclic double bond, yielding Lupeol rather than β-amyrin (which would result from ring expansion).
Figure 1: Biosynthetic cascade of Lupeol.[1][3] The critical divergence point from other triterpenes (like β-amyrin) occurs at the Lupanyl cation stage, determined by the specific deprotonation site utilized by Lupeol Synthase.
Part 3: Pharmacodynamics & Molecular Targets
The "Why" - Mechanism of Action
Lupeol acts as a multi-target agent, but its most validated mechanism in oncology and inflammation is the inhibition of the NF-κB pathway . Constitutive NF-κB activation is a hallmark of drug-resistant tumors.
Mechanistic Causality:
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Stimulus: Pro-inflammatory signals (TNF-α, LPS) activate the IKK complex.[4]
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Intervention: Lupeol binds to the IKK complex (specifically IKKβ), preventing its catalytic activity.
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Result: IκBα (the inhibitor protein) is not phosphorylated and therefore not degraded by the proteasome.
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Outcome: The NF-κB dimer (p50/p65) remains sequestered in the cytoplasm, preventing the transcription of survival genes (Bcl-2, COX-2, VEGF).
Figure 2: Pharmacological intervention of Lupeol in the NF-κB signaling cascade. By inhibiting IKK, Lupeol prevents the nuclear translocation of the transcription factor, effectively silencing pro-inflammatory and anti-apoptotic genes.
Part 4: Experimental Protocols
Self-Validating Quantification System
Due to the lack of a chromophore, standard UV detection is difficult. This protocol utilizes RP-HPLC with PDA at 210 nm , validated for specificity against interfering sterols (e.g., β-sitosterol).
Protocol: Extraction and HPLC Quantification
Objective: Isolate and quantify Lupeol from plant matrix or biological samples.
1. Sample Preparation (Extraction):
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Step A: Pulverize dried material (e.g., Betula bark) to <60 mesh.
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Step B: Perform Ultrasonic-Assisted Extraction (UAE) using Chloroform:Methanol (1:1) .
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Rationale: Lupeol is lipophilic; pure methanol may not fully extract it, while chloroform improves solubility.
-
-
Step C: Filter and evaporate to dryness. Reconstitute in HPLC Mobile Phase (1 mg/mL) and filter through a 0.22 µm PTFE filter (hydrophobic).
2. Chromatographic Conditions:
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System: HPLC with Photodiode Array (PDA) Detector.
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Column: C18 Reverse Phase (e.g., Phenomenex Luna 5µm, 250 x 4.6 mm).[5]
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Why: Strong hydrophobic interaction required to retain triterpenes.
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-
Mobile Phase: Acetonitrile (ACN) : Water (95:5 v/v), Isocratic.
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Note: High organic content is required to elute Lupeol.
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-
Flow Rate: 1.0 mL/min.
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Temperature: 25–30 °C.
3. System Suitability (Self-Validation Criteria): Before running samples, inject a Standard Mix (Lupeol + Internal Standard, e.g., Cholesterol).
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Resolution (Rs): > 2.0 between Lupeol and nearest peak.
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Tailing Factor: < 1.5 (Triterpenes often tail; ensure column is end-capped).
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RSD: < 2% for 5 replicate injections of standard.
Part 5: Pharmaceutical Challenges & Delivery Systems
The Problem: Lupeol is a BCS Class II drug (High Permeability, Low Solubility).[2] Its bioavailability is <2% when administered orally in crystalline form due to the "dissolution rate-limited" absorption.
The Solution: PLGA Nanoparticles Encapsulating Lupeol in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances cellular uptake via endocytosis rather than passive diffusion.
Formulation Strategy (Solvent Evaporation Method):
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Organic Phase: Dissolve Lupeol + PLGA in Dichloromethane (DCM).
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Aqueous Phase: Water + Stabilizer (PVA 1%).
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Emulsification: Sonicate Organic into Aqueous phase to form o/w emulsion.
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Evaporation: Stir to remove DCM, hardening the nanoparticles.
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Result: Nanoparticles (~150-200 nm) protect Lupeol from gastric degradation and increase surface area for absorption.
References
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PubChem. (2025).[8] Lup-20(29)-en-3-ol, (3beta)- (Lupeol) Compound Summary. National Library of Medicine. [Link]
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Saleem, M., et al. (2004). Lupeol modulates NF-κB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice.[9] Oncogene.[9] [Link]
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Gallo, M.B., & Sarachine, M.J. (2009). Biological activities of Lupeol.[2][5][9][10][11][12][13][14][15][16] International Journal of Biomedical Science. [Link]
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Siddique, H.R., & Saleem, M. (2011). Beneficial health effects of lupeol triterpene: a review of preclinical studies. Life Sciences. [Link]
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Nandhini, S., & Ilango, K. (2020). Simultaneous Quantification of Lupeol, Stigmasterol and β-Sitosterol in Extracts of Adhatoda vasica Nees Leaves and its Marketed Formulations by a Validated RP-HPLC Method. Pharmacognosy Journal.[5] [Link]
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Cháirez-Ramírez, M.H., et al. (2015).[2] Lupeol-loaded PLGA nanoparticles: preparation, characterization and evaluation of their anti-inflammatory activity. Journal of Nanomaterials. [Link]
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